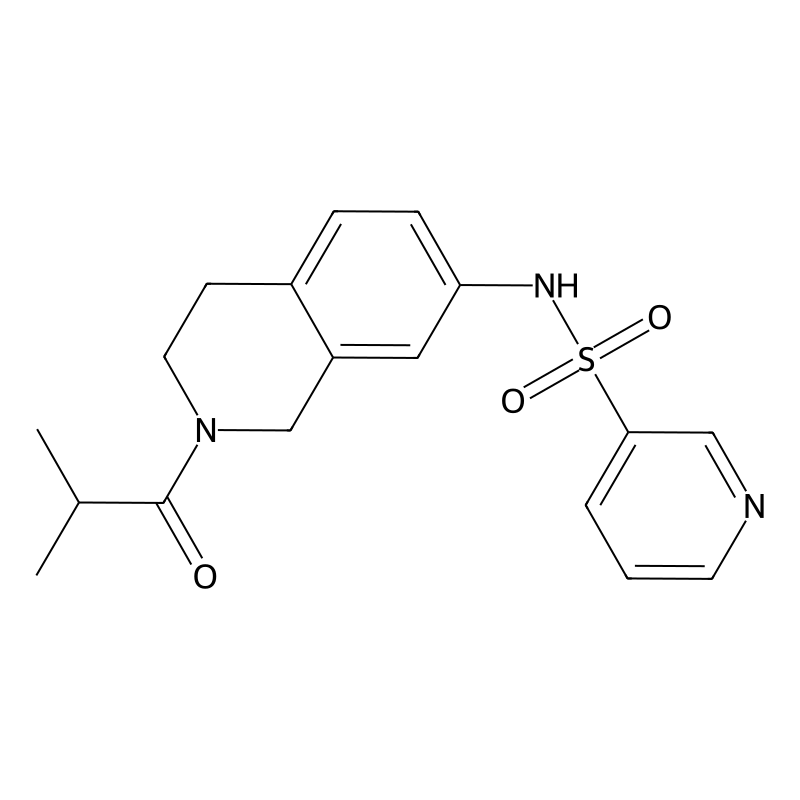

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

Synthetic Chemistry

A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines by acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides .

Biological Activities and SAR Studies

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Preparation and Complementary Binding of Zwitter-Ionic Oligonucleotides

New zwitter-ionic oligonucleotide derivatives containing 1,2,3,4-tetrahydroisoquinoline-7-sulfonyl phosphoramidate group are described . Automated synthesis of these compounds was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support . The results reported suggest that oligonucleotides modified with zwitter-ionic THIQ groups as antisense therapeutic agents .

Antisense Therapeutic Agents

Oligonucleotides modified with zwitter-ionic THIQ groups have been suggested as potential antisense therapeutic agents . The zwitter-ionic character of the obtained derivatives was reflected in their varying mobility under conditions of denaturing PAGE . The thermal stability of the duplexes of oligodeoxynucleotides containing THIQ groups with complementary DNA and RNA only slightly differed from that of natural DNA:DNA and DNA:RNA duplexes .

Structural-Functional Analysis of Biopolymers

THIQ groups have been used in the structural-functional analysis of biopolymers and their complexes . Automated synthesis of these compounds was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide is a complex organic compound classified as a tetrahydroisoquinoline derivative. This compound features a unique structure that includes a pyridine ring and a sulfonamide functional group, making it of significant interest in medicinal chemistry due to its potential therapeutic applications. Tetrahydroisoquinoline derivatives are known for their diverse biological activities, which include effects on various neurodegenerative disorders and infectious diseases.

The chemical reactivity of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide is largely influenced by its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the pyridine ring may undergo electrophilic substitution. Additionally, the presence of the isobutyryl moiety allows for acylation reactions. The compound's synthesis typically involves multi-step processes that include acylation and reduction reactions.

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide typically involves several key steps:

- Acylation: The starting material, 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)aniline, is acylated using isobutyryl chloride.

- Reduction: The endocyclic C=N bond is reduced to form the corresponding amine.

- N-Alkylation: Further steps involve N-alkylation to introduce the pyridine sulfonamide moiety.

- Acid Hydrolysis: Final purification steps may include acid hydrolysis to yield the desired product .

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide has several applications across different fields:

- Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutic agents targeting various diseases.

- Biological Research: The compound can be used as a probe to study specific biological pathways and interactions.

- Industrial Chemistry: It may find applications in developing new materials or chemical processes due to its unique structural properties.

Interaction studies involving N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide are crucial for understanding its biological mechanisms. Research indicates that similar compounds can modulate ion channels such as TRPM8 (transient receptor potential melastatin 8), which plays a role in sensory perception and pain modulation. These studies help elucidate the compound's potential therapeutic roles and guide further development .

Several compounds share structural similarities with N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Benzothiopheneylsulfonamide | Contains benzothiophene moiety | Antimicrobial and anti-inflammatory properties |

| N-Pyridylsulfonamide | Pyridine ring with sulfonamide group | Potential TRPM8 antagonistic activity |

| 2-(5-Methylthiazolyl)benzenesulfonamide | Thiazole ring fused with benzene | Anticancer properties |

Uniqueness of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

What sets N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide apart from these similar compounds is its specific combination of the tetrahydroisoquinoline structure with the sulfonamide and pyridine functionalities. This unique architecture may contribute to distinct biological activities and mechanisms of action not observed in other sulfonamides or heterocyclic compounds.